molecular formula C9H16N4O B1523918 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine CAS No. 1177307-51-5

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B1523918
CAS No.: 1177307-51-5
M. Wt: 196.25 g/mol
InChI Key: LUQBLWNZBARCGP-UHFFFAOYSA-N
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Description

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H16N4O. It is characterized by the presence of a morpholine ring attached to an ethyl chain, which is further connected to a pyrazole ring.

Preparation Methods

The synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1,2-amino alcohols and α-haloacid chlorides.

    Coupling Reaction: The amino alcohol undergoes a coupling reaction with α-haloacid chloride to form an intermediate.

    Cyclization: The intermediate then undergoes cyclization to form the morpholine ring.

    Reduction: Finally, the compound is reduced to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQBLWNZBARCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177307-51-5
Record name 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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